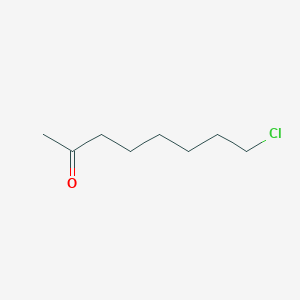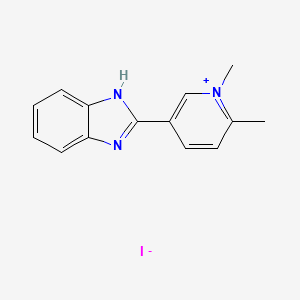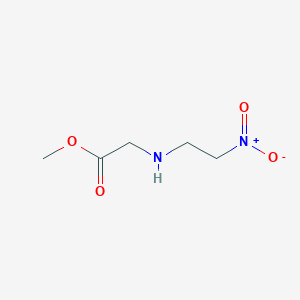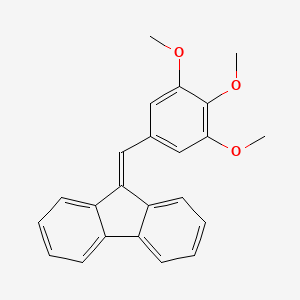
N-Octyl-DNJ
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Octyl-DNJ typically involves the modification of 1-deoxynojirimycin. One common method includes the alkylation of 1-deoxynojirimycin with octyl bromide under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like sodium hydride (NaH) to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound can be achieved through microbial fermentation, where specific strains of bacteria or fungi are used to produce 1-deoxynojirimycin, which is then chemically modified to obtain this compound. This method is advantageous due to its scalability and cost-effectiveness .
化学反応の分析
Types of Reactions
N-Octyl-DNJ undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the molecule.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.
Substitution: This compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides (e.g., octyl bromide) and bases (e.g., sodium hydride) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions typically result in alkylated products .
科学的研究の応用
N-Octyl-DNJ has a wide range of scientific research applications:
Chemistry: It is used as a glycosidase inhibitor in various biochemical assays.
Biology: this compound is employed in studies related to carbohydrate metabolism and enzyme inhibition.
Medicine: The compound has potential therapeutic applications in treating diseases such as diabetes, obesity, and viral infections due to its glycosidase inhibitory activity
作用機序
N-Octyl-DNJ exerts its effects primarily through the inhibition of glycosidases. By binding to the active site of these enzymes, it prevents the hydrolysis of glycosidic bonds in carbohydrates, thereby reducing the absorption of glucose in the intestine. This mechanism is particularly beneficial in managing postprandial blood glucose levels in diabetic patients .
類似化合物との比較
Similar Compounds
1-Deoxynojirimycin (DNJ): The parent compound of N-Octyl-DNJ, known for its glycosidase inhibitory activity.
N-Butyl-DNJ: Another derivative with similar biological activities but different pharmacokinetic properties.
N-Nonyl-DNJ: A longer-chain derivative with enhanced lipophilicity and potentially different biological effects
Uniqueness
This compound stands out due to its optimal balance between hydrophilicity and lipophilicity, making it more effective in certain biological contexts compared to its shorter or longer-chain analogs. Its specific structure allows for better interaction with glycosidases, leading to more potent inhibitory effects .
特性
CAS番号 |
79206-10-3 |
|---|---|
分子式 |
C14H29NO4 |
分子量 |
275.38 g/mol |
IUPAC名 |
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-octylpiperidine-3,4,5-triol |
InChI |
InChI=1S/C14H29NO4/c1-2-3-4-5-6-7-8-15-9-12(17)14(19)13(18)11(15)10-16/h11-14,16-19H,2-10H2,1H3/t11-,12+,13-,14-/m1/s1 |
InChIキー |
VGSQNAQYXKTCLP-XJFOESAGSA-N |
異性体SMILES |
CCCCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O |
正規SMILES |
CCCCCCCCN1CC(C(C(C1CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-[(Benzenesulfonyl)oxy]-2-diazonionaphthalen-1-olate](/img/structure/B14450771.png)


![Butyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14450789.png)
![1H-Indole-2,3-dione, 1-[2-(4-bromophenyl)-2-oxoethyl]-](/img/structure/B14450801.png)
![Diethyl methyl{4-[(1,3-thiazol-2-yl)oxy]phenyl}propanedioate](/img/structure/B14450808.png)




